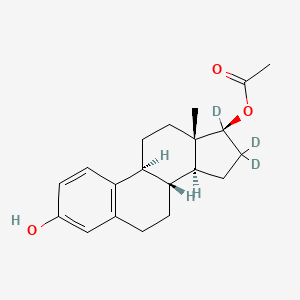
Gly6 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly6 hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process typically uses protected glycine derivatives to prevent unwanted side reactions. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gly6 hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the oligopeptide into individual glycine units.
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxidized derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine units.
Oxidation: Oxidized glycine derivatives.
Substitution: Alkylated or acylated glycine derivatives.
Aplicaciones Científicas De Investigación
Gly6 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and as a substrate for various enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mecanismo De Acción
Gly6 hydrochloride exerts its effects primarily through interactions with specific molecular targets. For example, it can act as a substrate for enzymes like lysostaphin and zoocin A, which cleave the peptide bonds in this compound, leading to the lysis of bacterial cells. This mechanism is particularly relevant in the context of antimicrobial research .
Comparación Con Compuestos Similares
Similar Compounds
Gly5 hydrochloride: A linear oligopeptide consisting of five glycine units.
Gly7 hydrochloride: A linear oligopeptide consisting of seven glycine units.
Gly4 hydrochloride: A linear oligopeptide consisting of four glycine units
Uniqueness
Gly6 hydrochloride is unique due to its specific length and structure, which confer distinct biochemical properties. Its six glycine units make it an ideal substrate for studying enzyme-substrate interactions and peptide bond formation. Additionally, its linear structure allows for easy modification and functionalization, making it a versatile tool in various research applications .
Propiedades
Fórmula molecular |
C12H21ClN6O7 |
|---|---|
Peso molecular |
396.78 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H |
Clave InChI |
MFCVNFIZKVLEGR-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















